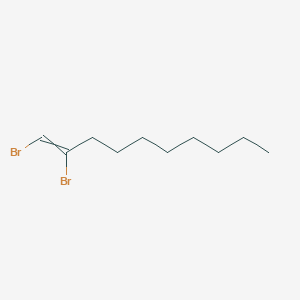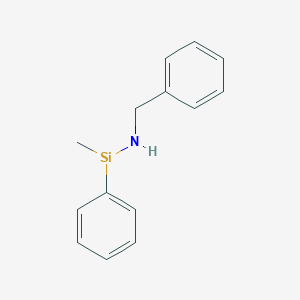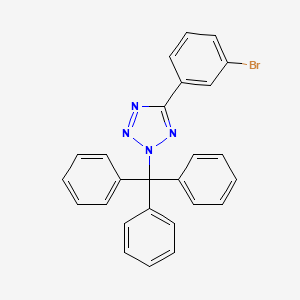
Naphthalene, 2-(dibromomethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dibromomethyl)naphthalene: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two bromine atoms attached to a methyl group, which is further attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dibromomethyl)naphthalene typically involves the bromination of 2-methylnaphthalene. A common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide and azobisisobutyronitrile as reagents. The reaction is carried out in a solvent such as chloroform under reflux conditions for several days .
Industrial Production Methods: Industrial production of 2-(dibromomethyl)naphthalene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Dibromomethyl)naphthalene undergoes various chemical reactions, including:
Debromination: This reaction involves the removal of bromine atoms, often leading to the formation of naphthocyclobutadiene intermediates.
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form dimers or polymers.
Common Reagents and Conditions:
Debromination: Typically involves the use of reducing agents or catalytic systems under mild heating conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Catalysts such as palladium or nickel are used, along with appropriate ligands and solvents.
Major Products:
Debromination: Formation of naphthocyclobutadiene and other hydrocarbon intermediates.
Substitution: Formation of substituted naphthalene derivatives.
Coupling: Formation of dimers or polymers with extended conjugation.
Aplicaciones Científicas De Investigación
Chemistry: 2-(Dibromomethyl)naphthalene is used as a precursor in the synthesis of various organic compounds. Its ability to undergo debromination and coupling reactions makes it valuable in the preparation of complex molecular structures .
Biology and Medicine: While specific biological applications are limited, derivatives of 2-(dibromomethyl)naphthalene may have potential as intermediates in the synthesis of biologically active molecules.
Industry: In the materials science field, this compound is used in the synthesis of conjugated polymers and other materials with unique electronic properties. These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mecanismo De Acción
The mechanism of action of 2-(dibromomethyl)naphthalene in chemical reactions involves the homolytic cleavage of the carbon–bromine bond. This process generates reactive intermediates such as radicals, which can undergo further reactions to form various products. The pathways involved in these reactions are influenced by factors such as the presence of catalysts, reaction conditions, and the nature of the substituents on the naphthalene ring .
Comparación Con Compuestos Similares
- 2,3-Bis(dibromomethyl)naphthalene
- 2,3-Bis(bromomethyl)naphthalene
- 1,4-Dibromo-2,5-bis(dibromomethyl)benzene
- 2,5-Dibromo-1-(dibromomethyl)benzene
Comparison: 2-(Dibromomethyl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring. Compared to other similar compounds, it exhibits distinct reactivity in debromination and coupling reactions. For example, 2,3-bis(dibromomethyl)naphthalene tends to form different dimers and polymers, while 2-(dibromomethyl)naphthalene primarily forms naphthocyclobutadiene intermediates .
Propiedades
Número CAS |
189693-08-1 |
|---|---|
Fórmula molecular |
C11H8Br2 |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
2-(dibromomethyl)naphthalene |
InChI |
InChI=1S/C11H8Br2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Clave InChI |
MJZLPJYZFMSVDU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


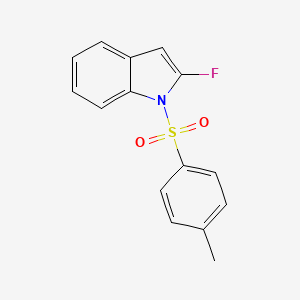

![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

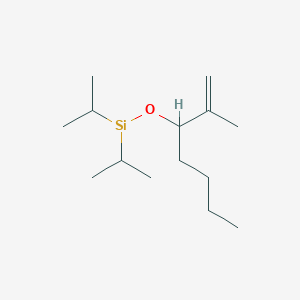
![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
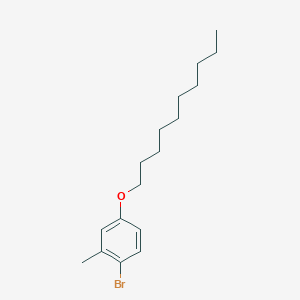
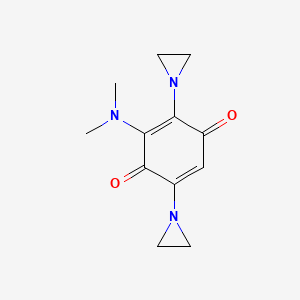
![1H-Pyrazolo[3,4-b]pyridine, 1,3,6-triphenyl-](/img/structure/B12552175.png)
